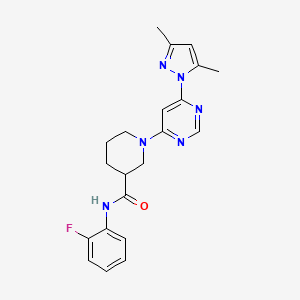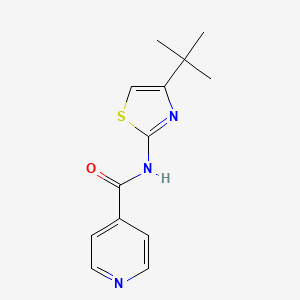
N-(4-tert-butyl-1,3-thiazol-2-yl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-tert-butyl-1,3-thiazol-2-yl)pyridine-4-carboxamide” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds that contain a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would likely include a pyridine ring attached to a thiazole ring via a carboxamide group . The thiazole ring would be substituted with a tert-butyl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, a similar compound, “tert-butyl 4- (hydroxymethyl)-1,3-thiazol-2-ylcarbamate”, is a solid at room temperature and is highly soluble in water and other polar solvents .
Applications De Recherche Scientifique
Synthetic Methods and Chemical Reactions
- The reactivity of substituted pyridines, including derivatives similar to N-(4-tert-butyl-1,3-thiazol-2-yl)pyridine-4-carboxamide, has been studied in reactions with magnesiated bases. These reactions can lead to deprotonation or 1,4-addition, yielding 2,3-disubstituted pyridines with carboxylic acid- or amino-derived functions at C2. This showcases the compound's utility in synthetic organic chemistry for constructing complex molecular structures (Bonnet et al., 2001).
Material Science Applications
- In material science, derivatives of this compound have been utilized in the synthesis of new polyamides with flexible main-chain ether linkages. These materials exhibit noncrystalline properties, high solubility in polar solvents, and provide transparent, flexible, and tough films, highlighting the compound's relevance in the development of advanced polymers (Hsiao et al., 2000).
Biological and Medicinal Chemistry
- In the field of medicinal chemistry, analogues of this compound have been explored for their potential as photosynthetic electron transport inhibitors. These compounds have been evaluated in vitro for their ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts, indicating potential agricultural applications as herbicides (Vicentini et al., 2005).
Advanced Imaging and Diagnostic Applications
- The compound has been involved in the development of PET probes like 11C-PBB3, which are used for imaging tau pathology in the human brain. Studies on the radiosynthesis, photoisomerization, biodistribution, and metabolism of such probes are crucial for their application in clinical diagnostics and research on neurodegenerative diseases (Hashimoto et al., 2014).
Chemical Biology and Enzyme Studies
- The manipulation of the site of lithiation in derivatives of this compound has been studied for its implications in chemical biology and enzyme modeling. The ability to control the site of lithiation allows for precise modifications of the molecule, enabling the study of enzyme-substrate interactions and the development of enzyme inhibitors (Smith et al., 2013).
Mécanisme D'action
Target of Action
The primary targets of N-(4-tert-butyl-1,3-thiazol-2-yl)pyridine-4-carboxamide are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Some thiazole derivatives have been found to exhibit antitumor activity, suggesting that they may inhibit the growth of certain cancer cells
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and more. Specific details about how these factors affect the action of this compound are currently unknown .
Safety and Hazards
Orientations Futures
The future directions for the study of “N-(4-tert-butyl-1,3-thiazol-2-yl)pyridine-4-carboxamide” would likely depend on the results of initial studies on its properties and potential applications. If it shows promising activity in a particular area, such as antibacterial activity, further studies could be conducted to optimize its properties and evaluate its potential as a therapeutic agent .
Propriétés
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-13(2,3)10-8-18-12(15-10)16-11(17)9-4-6-14-7-5-9/h4-8H,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVLVWAQKVGNJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
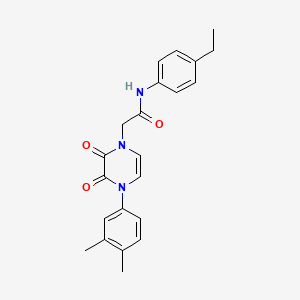


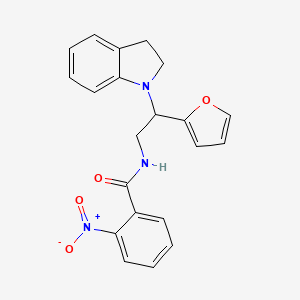
![N-(2-cyclohex-1-en-1-ylethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2783559.png)
![N-1,3-benzodioxol-5-yl-2-[8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]acetamide](/img/structure/B2783560.png)
![2-[2-Fluoro-6-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2783564.png)
![N-(5-Chloro-2-methoxyphenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2783565.png)
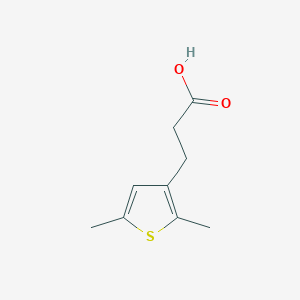


![2-(butylthio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2783572.png)
